molecular formula C8H6N2O B3346332 1H-Indole, 1-nitroso- CAS No. 117782-96-4

1H-Indole, 1-nitroso-

Cat. No.: B3346332
CAS No.: 117782-96-4
M. Wt: 146.15 g/mol
InChI Key: OWNZIVKKOPUAGJ-UHFFFAOYSA-N
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Description

1H-Indole, 1-nitroso- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 1H-Indole, 1-nitroso- typically involves the nitrosation of indole. One common method is the reaction of indole with nitrous acid, generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound .

Industrial production methods for 1H-Indole, 1-nitroso- may involve more scalable processes, such as continuous flow reactions, to ensure consistent quality and yield. These methods often use similar nitrosation reactions but are optimized for large-scale production.

Chemical Reactions Analysis

1H-Indole, 1-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, due to the electron-donating nature of the nitroso group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include nitroindole and aminoindole derivatives .

Scientific Research Applications

1H-Indole, 1-nitroso- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-nitroso- involves its ability to interact with biological molecules through its nitroso group. This group can form covalent bonds with nucleophiles, such as thiol groups in proteins, leading to modifications that affect protein function. The indole ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing biological activity .

Comparison with Similar Compounds

1H-Indole, 1-nitroso- can be compared with other nitroso derivatives of heterocyclic compounds, such as nitroso-pyrrole and nitroso-pyridine. While these compounds share the nitroso functional group, the indole ring in 1H-Indole, 1-nitroso- provides unique electronic properties and reactivity. This makes it particularly useful in applications where indole derivatives are preferred, such as in pharmaceuticals and agrochemicals .

Similar compounds include:

  • Nitroso-pyrrole
  • Nitroso-pyridine
  • Nitroso-benzene

These compounds differ in their ring structures and electronic properties, which influence their reactivity and applications.

Properties

IUPAC Name

1-nitrosoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-9-10-6-5-7-3-1-2-4-8(7)10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNZIVKKOPUAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478864
Record name 1H-Indole, 1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117782-96-4
Record name 1H-Indole, 1-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117782964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-INDOLE, 1-NITROSO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2M85SRD2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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